5,6-Dehydromethysticin

Beschreibung

Contextualization as a Kavalactone Constituent

5,6-Dehydromethysticin is a naturally occurring chemical compound and a member of the kavalactone family. nih.gov Kavalactones, also known as kavapyrones, are a class of lactone compounds primarily found in the kava (B3030397) plant (Piper methysticum). There are at least 18 identified kavalactones, with six major ones—methysticin (B1662917), dihydromethysticin (B1670609), kavain (B167398), yangonin, desmethoxyyangonin (B154216), and this compound—accounting for approximately 96% of the total kavalactone content in the lipid-soluble resin of the kava rootstock. reliasmedia.comnih.gov These compounds are recognized for their psychoactive properties. reliasmedia.com

The kavalactones are characterized by a substituted α-pyrone ring structure. nih.govd-nb.info Specifically, they are 4-methoxy-2-pyrones with a phenyl or styryl substituent at the 6-position. europa.eufitoterapia.net The concentration of kavalactones in the dried rhizome of the kava plant can range from 3% to 20% depending on the plant's age and cultivar. nih.goveuropa.eu While concentrated in the roots, the kavalactone content decreases in the basal stems. reliasmedia.com this compound, along with other major kavalactones, is readily identified in kava extracts through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). thieme-connect.comnih.govthieme-connect.com

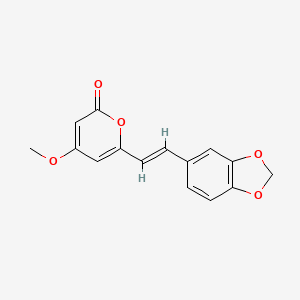

The chemical structure of this compound is 6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxypyran-2-one. lgcstandards.com Its molecular formula is C15H12O5, and it has a molecular weight of 272.253 g/mol . lgcstandards.comcymitquimica.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H12O5 | nih.govlgcstandards.comcymitquimica.com |

| Molecular Weight | 272.253 g/mol | lgcstandards.comcymitquimica.comcymitquimica.com |

| IUPAC Name | 6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxypyran-2-one | lgcstandards.com |

| InChI | InChI=1S/C15H12O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-8H,9H2,1H3/b4-2+ | lgcstandards.com |

| InChIKey | GLWFCJOUIQRVSV-DUXPYHPUSA-N | cymitquimica.com |

| SMILES | COc1cc(/C=C/c2ccc3c(c2)OCO3)oc(=O)c1 | cymitquimica.com |

Historical Perspectives on its Identification and Academic Study

The study of kavalactones dates back to the isolation of the first compound, methysticin, from Piper methysticum. psu.edu Over time, researchers identified a family of related compounds. The fully conjugated analogue, this compound, was observed as a component of Kava-kava more recently in the timeline of kavalactone discovery. psu.edu

Early research focused on isolating and characterizing the various kavalactones. The chemical synthesis of several kavalactones, including this compound, has been reported in academic literature, allowing for further investigation of their properties. nih.gov

The development of advanced analytical techniques has been crucial in the study of this compound and other kavalactones. Methods such as gas-liquid chromatography and HPLC coupled with electrospray mass spectrometry have enabled the separation, identification, and quantification of these compounds in kava extracts. thieme-connect.comnih.govthieme-connect.comsquarespace.com These methods have been instrumental in understanding the chemical composition of different kava cultivars and preparations. ata-journal.org For instance, studies have used these techniques to identify major and minor kavalactone constituents, including this compound, in chloroform extracts of kava roots. thieme-connect.comnih.govthieme-connect.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7,8-dihydro-5-hydroxy-kavain |

| 7,8-dihydromethysticin |

| Desmethoxyyangonin |

| Dihydrokawain |

| Dihydromethysticin |

| Flavokavain A |

| Flavokavain B |

| Flavokavain C |

| Hispidin |

| Kavain |

| Methysticin |

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H12O5 |

|---|---|

Molekulargewicht |

272.25 g/mol |

IUPAC-Name |

6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxypyran-2-one |

InChI |

InChI=1S/C15H12O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-8H,9H2,1H3/b4-2+ |

InChI-Schlüssel |

GLWFCJOUIQRVSV-DUXPYHPUSA-N |

Isomerische SMILES |

COC1=CC(=O)OC(=C1)/C=C/C2=CC3=C(C=C2)OCO3 |

Kanonische SMILES |

COC1=CC(=O)OC(=C1)C=CC2=CC3=C(C=C2)OCO3 |

Herkunft des Produkts |

United States |

Natural Occurrence and Distribution in Phytochemical Research

Presence in Piper methysticum (Kava) Varieties

5,6-Dehydromethysticin is one of at least 18 kavalactones identified in the roots and rhizomes of the kava (B3030397) plant. While the six major kavalactones—kavain (B167398), dihydrokavain, methysticin (B1662917), dihydromethysticin (B1670609), yangonin, and desmethoxyyangonin (B154216)—are well-studied and used to classify kava varieties into chemotypes, this compound is typically found in trace amounts.

The precise quantitative distribution of this compound across the more than 200 kava cultivars is not extensively documented in scientific literature. Analytical studies using methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) consistently focus on the six major kavalactones to determine a cultivar's chemotype, which is represented by a six-digit code indicating the descending order of abundance of these main compounds. fijivanuakava.comnih.gov

| Cultivar Type | General Characteristic | Comment on Minor Kavalactones |

|---|---|---|

| Noble Varieties | Considered to have a desirable chemotype for traditional consumption, often rich in kavain. plos.org | Profile is dominated by the six major kavalactones; minor constituents like this compound are present but not predominant. |

| Two-Day Varieties | Known for producing prolonged effects and having a different kavalactone ratio compared to noble types. | Characterized by high levels of flavokavins and varied kavalactone profiles, though specific data for this compound is limited. mdpi.com |

| P. wichmannii (Wild Kava) | Considered a wild relative, often with a distinct and less desirable chemical profile for beverage use. | Shows significantly higher levels of certain kavalactones like dihydromethysticin, indicating a distinct biosynthetic pathway that could also affect levels of this compound. mdpi.com |

The concentration of kavalactones in the kava plant is not uniform across its anatomical parts. The highest concentration of total kavalactones is found in the underground portions of the plant, specifically the lateral roots and rhizomes. researchgate.net The concentration progressively decreases in the basal stems, upper stems, and leaves. squarespace.comcirad.fr

Research comparing the distribution of specific kavalactones has shown that compounds like dihydrokavain and dihydromethysticin can be the major components in leaves and stems, whereas kavain and methysticin are often dominant in the roots and rhizome. squarespace.com While this compound has been definitively identified in the rhizomes, its specific concentration in leaves and other aerial parts has not been separately quantified in available studies. nih.govresearchgate.net The general pattern of kavalactone distribution suggests its concentration would be highest in the rhizome and lateral roots and significantly lower, if detectable, in the leaves. nih.govresearchgate.net

| Anatomical Part | Total Kavalactone Concentration | Reported Presence of this compound |

|---|---|---|

| Lateral Roots | Highest | Present (as part of the total kavalactone profile of the root system). researchgate.net |

| Rhizome (Stump) | High | Confirmed to be present in rhizome extracts. nih.govresearchgate.net |

| Basal Stems | Medium to Low | Not specifically quantified. |

| Leaves | Lowest | Not specifically quantified or reported. |

Occurrence in Other Plant Species (e.g., Alpinia zerumbet)

Based on available phytochemical literature, this compound has not been identified in the plant species Alpinia zerumbet (shell ginger). However, Alpinia zerumbet is a notable source of other kavalactones that are structurally similar. Specifically, its leaves, stems, and rhizomes contain significant quantities of Dihydro-5,6-dehydrokavain (DDK) and 5,6-dehydrokavain (DK). nih.govcabidigitallibrary.org It is crucial to distinguish these compounds from this compound, which possesses a methylenedioxy group on its aromatic ring that 5,6-dehydrokavain lacks. This structural difference is significant, and the current body of research limits the natural occurrence of this compound to Piper methysticum.

Factors Influencing Natural Accumulation and Variability

Plant Age : The total kavalactone content increases as the plant matures. Studies have shown that content is low in the juvenile stage (under 18 months) and increases progressively, stabilizing after about two years of growth. cirad.frresearchgate.net

Plant Organ : As detailed in section 2.1.2, the specific part of the plant is a major determinant of kavalactone concentration. The content is consistently highest in the roots, lower in the stumps (rhizomes), and lowest in the basal stems. cirad.frresearchgate.net

Biosynthetic Pathways and Genetic Determinants

Elucidation of Biosynthetic Precursors and Intermediates

The biosynthesis of the kavalactone scaffold begins with precursors from the general phenylpropanoid pathway. researchgate.net The core structure is formed through the convergence of this pathway with polyketide synthesis. The primary precursor is p-coumaroyl-CoA, which serves as the starter molecule. biorxiv.orgbiorxiv.org This molecule is condensed with two units of malonyl-CoA, a common extender unit in polyketide synthesis. nih.gov

This condensation reaction, catalyzed by a specialized type III polyketide synthase, forms a linear triketide intermediate. nih.govbiorxiv.org This intermediate then undergoes lactonization to create the foundational styrylpyrone backbone characteristic of kavalactones. mit.edubiorxiv.org The initial product formed from p-coumaroyl-CoA is the styrylpyrone lactone known as bisnoryangonin. biorxiv.orgbiorxiv.org

Further structural diversity, leading to compounds like 5,6-Dehydromethysticin, is achieved through subsequent modifications of this basic scaffold. biorxiv.org These modifications include hydroxylations, O-methylations, and reductions. For instance, precursors for methysticin-like kavalactones are derived from ferulic acid, which provides the necessary methoxyl and hydroxyl groups for the formation of the distinctive methylenedioxy bridge. biorxiv.org The compound this compound is a fully conjugated analogue of methysticin (B1662917), featuring double bonds at both the 5,6 and 7,8 positions of the pyrone ring. unodc.org

Table 1: Key Precursors and Intermediates in Kavalactone Biosynthesis

| Compound Name | Role in Pathway |

|---|---|

| p-Coumaroyl-CoA | Starter molecule for the styrylpyrone scaffold. biorxiv.orgbiorxiv.org |

| Malonyl-CoA | Extender units for polyketide chain elongation. nih.gov |

| Ferulic acid | Precursor for kavalactones with modified aromatic rings, such as methysticin. biorxiv.org |

| Bisnoryangonin | The initial styrylpyrone scaffold produced by Styrylpyrone Synthase (SPS). biorxiv.org |

Enzymatic Transformations in this compound Biosynthesis

A series of specialized enzymes catalyze the conversion of simple precursors into the complex array of kavalactones found in the kava (B3030397) plant. biorxiv.orgnih.gov These enzymatic steps are responsible for creating the core structure and tailoring it through reductions and functional group additions.

The formation of the styrylpyrone backbone is a critical step, catalyzed by Styrylpyrone Synthase (SPS) . This enzyme is a type III polyketide synthase that performs a condensation reaction followed by lactonization to yield the pyrone ring. mit.edubiorxiv.org Unlike its evolutionary ancestor, chalcone (B49325) synthase (CHS), which produces a tetraketide, SPS generates a triketide intermediate that cyclizes into the styrylpyrone core. biorxiv.org

The styrylpyrone backbone produced by SPS contains two double bonds (C5=C6 and C7=C8). biorxiv.org The reduction of these olefins is catalyzed by specific reductases. While the prompt mentions a "Kavalactone 5,6-Olefin Reductase," research has identified an NADPH-dependent reductase, designated PmKLR1 , that specifically reduces the 5,6-olefin bond in a stereospecific manner. biorxiv.org This enzymatic reaction is crucial for the synthesis of kavalactones like kavain (B167398). biorxiv.org The existence of this compound implies that this reduction step does not occur for all kavalactones, resulting in a conjugated double bond system in the final molecule. unodc.org

Other key tailoring enzymes include O-methyltransferases (OMTs) . Two such enzymes, PmKOMT1 and PmKOMT2 , have been identified in kava. biorxiv.org PmKOMT1 is capable of methylating hydroxyl groups at the C4, C11, or C12 positions of the styrylpyrone backbone, while PmKOMT2 is specific to the C10 position. biorxiv.org These methylation patterns are critical for the chemical identity of various kavalactones. biorxiv.org

Cytochrome P450 (CYP450) enzymes play a vital role in the later stages of kavalactone biosynthesis, particularly in the formation of the methylenedioxy bridge. biorxiv.org This structural feature is characteristic of several major kavalactones, including methysticin and dihydromethysticin (B1670609). biorxiv.orgmdpi.com

Research has identified a specific P450 enzyme in kava, PmCYP719A26 , which belongs to the CYP719 family. biorxiv.org Enzymes in this family are known to catalyze the formation of a methylenedioxy bridge from adjacent hydroxyl and methoxyl groups on an aromatic ring. biorxiv.org PmCYP719A26, also named Methysticin Synthase 1 (PmMS1) , is responsible for creating the C11-C12 methylenedioxy bridge found in methysticin-type kavalactones. biorxiv.orgbiorxiv.org The co-expression of SPS, OMT, and this specific P450 in a heterologous host resulted in the production of 5,6-dehydro-7,8-dihydromethysticin, demonstrating the enzyme's function. biorxiv.orgbiorxiv.org Several kavalactones, including methysticin, are also known to interact with human liver CYP450 enzymes, which is a separate consideration from their biosynthesis. biorxiv.orgnih.gov

Genetic Basis of this compound Production

The enzymatic machinery for kavalactone biosynthesis is encoded by a specific set of genes that have been identified through transcriptomic and phylogenomic analyses. biorxiv.orgescholarship.org The large and complex genome of kava, a decaploid plant, has made traditional genetic approaches challenging. biorxiv.orgbiorxiv.org

The evolutionary origin of kavalactone biosynthesis is linked to the flavonoid pathway. mit.edu The key enzymes, styrylpyrone synthases (SPS), evolved from an ancestral chalcone synthase (CHS) gene. mit.eduresearchgate.net In kava, researchers have identified three CHS-like genes. biorxiv.orgbiorxiv.org Functional characterization revealed that two of these genes, named PmSPS1 and PmSPS2 , encode functional styrylpyrone synthases that exclusively produce the kavalactone precursor bisnoryangonin. mit.edubiorxiv.org The third gene was found to be a bona fide PmCHS that produces naringenin (B18129) chalcone, typical of the flavonoid pathway. biorxiv.org

Phylogenetic analysis suggests that PmSPS1 and PmSPS2 arose from recent gene duplication events specific to the kava lineage, representing a neofunctionalization where the enzyme's product changed from a tetraketide to a triketide lactone. mit.edubiorxiv.orgbiorxiv.org Genes encoding the tailoring enzymes, such as O-methyltransferases (PmKOMT1, PmKOMT2) and the cytochrome P450 (PmCYP719A26), have also been identified from kava transcriptomes. biorxiv.org

Table 2: Key Genes in the Kavalactone Biosynthetic Pathway

| Gene Name | Encoded Enzyme | Enzyme Function |

|---|---|---|

| PmSPS1 | Styrylpyrone Synthase 1 | Catalyzes the formation of the styrylpyrone scaffold from p-coumaroyl-CoA. mit.edubiorxiv.org |

| PmSPS2 | Styrylpyrone Synthase 2 | A paralog of PmSPS1, also catalyzes the formation of the styrylpyrone scaffold. mit.edubiorxiv.org |

| PmCHS | Chalcone Synthase | A canonical CHS involved in flavonoid biosynthesis, not the kavalactone pathway. biorxiv.org |

| PmKOMT1 | Kava O-methyltransferase 1 | Methylates hydroxyl groups at C4, C11, or C12 positions. biorxiv.org |

| PmCYP719A26 | Methysticin Synthase 1 (PmMS1) | A Cytochrome P450 enzyme that forms the methylenedioxy bridge. biorxiv.orgbiorxiv.org |

The coordinated production of kavalactones suggests that the expression of their biosynthetic genes is tightly regulated. escholarship.org Co-expression analysis, which identifies genes with similar expression patterns across different tissues or conditions, has been a key tool in discovering the genes of this pathway. escholarship.org The genes for kavalactone biosynthesis are often co-expressed, indicating they are controlled by a common regulatory network to ensure efficient production of the final compounds. escholarship.org For example, PmKOMT1 was found to be one of the most highly expressed enzymes in kava. biorxiv.org The specific transcription factors and regulatory elements that control the spatial and temporal expression of the kavalactone biosynthetic genes are areas of ongoing research.

Comparative Biosynthesis Across Plant Species

While Piper methysticum is the most well-known source of kavalactones, these compounds are not exclusive to it. A comparative analysis reveals a fascinating case of convergent evolution, where distantly related plant species have independently developed the ability to synthesize structurally similar compounds.

Kavalactones are notably abundant in P. methysticum but are absent in other closely related Piper species that have been examined. biorxiv.orgresearchgate.net This suggests that the biosynthetic machinery required for their production emerged relatively recently in the evolutionary history of the Piper genus.

More surprisingly, kavalactones have been identified in plant species from entirely different families. The most significant example is Alpinia zerumbet (shell ginger), a member of the Zingiberaceae (ginger) family. nih.govwikipedia.orgnih.gov Alpinia zerumbet produces significant quantities of dihydro-5,6-dehydrokavain (DDK), a compound structurally related to the kavalactones found in kava. nih.govresearchgate.netresearchgate.netresearchgate.net Kavalactones have also been reported in other Alpinia species, other genera within Zingiberaceae, and even in some fungi. nih.govwikipedia.orgcabidigitallibrary.org

The presence of these complex molecules in the Piperaceae and Zingiberaceae families, which are not closely related, strongly implies that the biosynthetic pathways evolved independently. However, while the genetic and enzymatic basis for kavalactone production is well-characterized in P. methysticum, the specific genes (such as SPS or CYP450 homologs) responsible for their synthesis in Alpinia zerumbet have not yet been elucidated. This makes for a compelling comparison: a well-understood pathway in one species and a "black box" in another that yields similar end products.

| Plant Species | Family | Key Kavalactones Present | Citation |

| Piper methysticum | Piperaceae | Methysticin, Dihydromethysticin, Kavain, Yangonin, this compound | psu.edunih.gov |

| Alpinia zerumbet | Zingiberaceae | Dihydro-5,6-dehydrokavain (DDK), 5,6-Dehydrokavain (DK) | nih.govnih.govcabidigitallibrary.org |

| Alpinia kumatake | Zingiberaceae | Dihydro-5,6-dehydrokavain (DDK), 5,6-Dehydrokavain (DK) | nih.gov |

| Boesenbergia rotunda | Zingiberaceae | Dihydro-5,6-dehydrokavain (DDK), 5,6-Dehydrokavain (DK) | cabidigitallibrary.org |

Chemical Synthesis and Analog Development

Reported Synthetic Methodologies for 5,6-Dehydromethysticin

The construction of the α-pyrone core and the styryl substituent of this compound requires precise and efficient chemical strategies. Both asymmetric and total synthesis approaches have been explored for kavalactones, with some methods being directly applicable to this compound.

Asymmetric synthesis is crucial for obtaining enantiomerically pure compounds, which is often necessary for studying biological activity. For kavalactones, several asymmetric strategies have been developed. While a specific asymmetric synthesis dedicated solely to this compound is not extensively detailed in the literature, the methods developed for closely related kavalactones like kavain (B167398) and dihydro-5,6-dehydrokavain (DDK) are directly relevant. mdpi.com

Three primary asymmetric pathways have been described for the synthesis of the kavalactone scaffold: mdpi.com

Chiral Auxiliary-Based Aldol (B89426) Reactions: This method involves the use of N-acetyl thiazolidinethiones in aldol reactions, followed by a malonate displacement and decarboxylation sequence.

Asymmetric Catalytic Additions: This approach utilizes the catalytic asymmetric addition of dienolate nucleophile equivalents.

Stille Couplings: This strategy employs tin-substituted intermediates as general precursors that can be coupled with various aryl halides using a Pd(0) catalyst. mdpi.com

These methodologies provide enantioselective access to the core structure of kavalactones, which can then be further elaborated to yield specific targets like this compound. mdpi.com For instance, the Sharpless asymmetric epoxidation has been utilized in the synthesis of 5,6-dihydro derivatives of other natural products, a strategy that could be adapted for creating chiral centers in precursors to this compound. rsc.org

| Asymmetric Strategy | Key Features | Applicability to this compound |

|---|---|---|

| Chiral Auxiliary-Based Aldol Reaction | Uses N-acetyl thiazolidinethiones; followed by malonate displacement/decarboxylation. mdpi.com | Applicable for constructing the chiral center in the pyrone ring precursor. |

| Asymmetric Catalytic Addition | Involves dienolate nucleophile equivalents. mdpi.com | Provides an alternative enantioselective route to the core lactone structure. |

| Stille Coupling | Uses tin-substituted intermediates and Pd(0) catalysis with aryl halides. mdpi.com | Useful for attaching the 3,4-(methylenedioxy)styryl group to the pyrone ring. |

Modern cross-coupling reactions are powerful tools for the total synthesis of natural products, allowing for the efficient formation of carbon-carbon bonds.

Heck Reaction: The Heck reaction, a palladium-catalyzed coupling of an alkene with an aryl halide, is particularly well-suited for synthesizing the styryl moiety of kavalactones. The Heck-Matsuda arylation, which uses arenediazonium salts, has been successfully applied in the synthesis of kavalactones, including dehydromethysticin. researchgate.net This strategy involves the substrate-directed arylation of an olefin, where a cationic δ-aryl-palladium species complexes with a nearby functional group, guiding the reaction to proceed with high regio- and stereoselectivity. researchgate.net This method represents an effective way to construct the β,β-diarylacrylate derivative that forms the backbone of the molecule. researchgate.net The Heck reaction's utility is broad, with numerous variations developed to optimize catalyst efficiency and substrate scope. mdpi.com

Suzuki–Miyaura Cross-Coupling: The Suzuki-Miyaura coupling is another cornerstone of modern synthetic chemistry, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. tcichemicals.comlibretexts.org This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of its reactants. mdpi.com In the context of this compound synthesis, Suzuki-Miyaura coupling could be employed to form the C-C bond between the pyrone ring and the phenyl ring. This would typically involve a halogenated pyrone derivative and a boronic acid or ester of the 3,4-methylenedioxyphenyl group. The versatility of this reaction has been demonstrated in countless total syntheses of complex natural products. mdpi.comresearchgate.net

| Coupling Reaction | Reactants | Catalyst System | Key Bond Formation |

|---|---|---|---|

| Heck-Matsuda Reaction | Alkene (pyrone precursor) + Arenediazonium salt | Palladium(0) or Palladium(II) researchgate.netdiva-portal.org | Formation of the styryl double bond. researchgate.net |

| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | Palladium(0) complex and a base libretexts.org | Formation of the bond between the pyrone and phenyl rings. mdpi.com |

Synthetic Derivatization and Analog Generation

The structural framework of this compound offers several sites for chemical modification, enabling the generation of derivatives and analogs. Such efforts are aimed at exploring structure-activity relationships and developing novel compounds with tailored properties.

Hydrolysis of the lactone (α-pyrone) ring is a straightforward method for generating derivatives. Under alkaline conditions, the ester bond of the lactone can be cleaved to form the corresponding hydroxy carboxylate salt. herrholgersson.de For the related kavalactone DDK, acidic hydrolysis with HCl has also been shown to be an effective method for creating derivatives. mdpi.com This open-chain form provides two new functional groups—a carboxylic acid and a hydroxyl group—that can be used as handles for further synthetic transformations, such as esterification or etherification, leading to a variety of novel analogs.

The simple chemical structure of kavalactones facilitates a range of strategies for structural diversification. semanticscholar.org Beyond hydrolysis, modifications can be targeted at several key positions:

The Phenyl Ring: The substitution pattern on the aromatic ring can be altered. Instead of the 3,4-methylenedioxy group, other substituents like methoxy (B1213986), hydroxyl, or halogen groups can be introduced. This is readily achievable by using different aryl halides or arylboronic acids in Heck or Suzuki-Miyaura coupling reactions, respectively.

The Pyranone Ring: The methoxy group at the C4 position of the pyrone ring is another site for modification. Demethylation followed by alkylation with different electrophiles could yield a library of C4-alkoxy analogs.

The Alkene Bridge: The double bonds in the structure can be selectively hydrogenated or functionalized through various electrophilic addition reactions, although this would convert this compound into other kavalactone types like methysticin (B1662917) or dihydromethysticin (B1670609).

These synthetic strategies allow for the systematic exploration of the chemical space around the this compound scaffold, providing a platform for the design and synthesis of new bioactive molecules. semanticscholar.org

Structure Activity Relationship Sar Investigations

Impact of the 5,6-Double Bond on Kavalactone Biological Activity

The presence of a double bond at the 5,6-position of the α-pyrone ring, as seen in 5,6-dehydromethysticin, is a critical determinant of its biological activity. This feature introduces a degree of rigidity and planarity to the molecule, which can affect its interaction with biological targets.

Research indicates that the double bond between carbons 5 and 6 creates a locked configuration through conjugation. nih.gov This specific conformation is believed to be essential for the inhibition of certain proteins, such as P-glycoprotein and monoamine oxidase B (MAO-B). nih.gov In contrast, kavalactones lacking this 5,6-double bond, such as dihydromethysticin (B1670609), exhibit different activity profiles. For instance, the absence of this bond allows for rotational freedom that is thought to be necessary for the inhibition of enzymes like cyclooxygenase-1 (COX-1). nih.gov

The biological activities of kavalactones are characterized by the different double-bond patterns at positions 5,6 and 7,8. researchgate.netacs.org The fully conjugated system in this compound, which includes the 5,6-double bond, distinguishes it from its dihydro- and tetrahydro-analogs, leading to unique pharmacological properties. psu.edumdpi.com For example, studies on the herbicidal and fungicidal activities of various kavalactones have highlighted the importance of these structural features. researchgate.netacs.org

Influence of the Methylenedioxyphenyl Moiety on Kavalactone Activity Profiles

The methylenedioxyphenyl (MDP) group is another key structural feature that profoundly influences the biological activity of kavalactones like this compound and its relatives, methysticin (B1662917) and dihydromethysticin. This moiety is known to be a significant factor in their interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.

Kavalactones possessing the MDP group, such as methysticin and dihydromethysticin, are potent inhibitors of several CYP enzymes, including CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govtaylorandfrancis.com This inhibitory activity is attributed to the formation of a metabolic intermediate complex with the heme iron of the cytochrome P450, which can be detected by a characteristic spectral shift to 455 nm. nih.govresearchgate.net This interaction is initiated by the O-demethylenation of the MDP moiety, a process mediated by CYP enzymes, which leads to the formation of a reactive catechol. taylorandfrancis.com

The essential role of the MDP group has been demonstrated in chemoprevention studies. For instance, in a study on lung tumor formation, dihydromethysticin, which contains the MDP group, was an effective agent, whereas dihydrokavain, which lacks this group, was inactive. nih.gov This highlights the critical contribution of the MDP moiety to the specific biological activities of these kavalactones. nih.gov Furthermore, in silico molecular docking studies have shown that the MDP-containing kavalactones, methysticin and dihydromethysticin, have a favorable binding to the aryl hydrocarbon receptor (AhR), which is consistent with their ability to induce CYP1A1. researchgate.netnih.gov

Comparative SAR Studies with Related Kavalactones (e.g., Methysticin, Dihydromethysticin, Kavain)

One of the most significant areas of comparative study is the inhibition of cytochrome P450 enzymes. While kavain (B167398) shows little to no inhibitory effect on several CYP isoforms, those with an MDP moiety, like methysticin and dihydromethysticin, are significant inhibitors. nih.gov For example, at a concentration of 10 µM, dihydromethysticin inhibits CYP2C9 by 69% and CYP2C19 by 76%, while methysticin inhibits CYP2C9 by 58% and CYP2D6 by 44%. nih.gov Desmethoxyyangonin (B154216), which is structurally similar to this compound but lacks the MDP group, shows significant inhibition of CYP2C9 (42%) and CYP3A4 (40%). nih.gov

Table 1: Comparative Inhibition of Human Cytochrome P450 Enzymes by Major Kavalactones (at 10 µM)

| Kavalactone | % Inhibition of CYP2C9 | % Inhibition of CYP2C19 | % Inhibition of CYP2D6 | % Inhibition of CYP3A4 |

|---|---|---|---|---|

| Dihydromethysticin | 69% | 76% | - | 54% |

| Methysticin | 58% | - | 44% | 27% |

| Desmethoxyyangonin | 42% | - | - | 40% |

| Kavain | No Inhibition | No Inhibition | No Inhibition | No Inhibition |

Data sourced from Mathews et al. (2002). nih.gov

These differences in enzyme inhibition highlight the distinct roles of the MDP group and the saturation of the lactone ring. The presence of the MDP group in methysticin and dihydromethysticin is associated with stronger inhibition of CYP2C9 and CYP2C19, while the conjugated double bond system in desmethoxyyangonin appears to contribute to its inhibitory effects on CYP2C9 and CYP3A4. nih.gov

Computational and In Silico Approaches to SAR Prediction and Analysis

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, have become invaluable tools for exploring the SAR of kavalactones. nih.govjddtonline.info These in silico approaches allow for the prediction of binding affinities and the elucidation of interactions between kavalactones and their biological targets at a molecular level.

Molecular docking studies have been employed to investigate the binding of kavalactones to various receptors and enzymes. For instance, docking simulations with the aryl hydrocarbon receptor (AhR) ligand-binding domain showed that methysticin and dihydromethysticin had the highest binding scores among the major kavalactones, which correlates with their observed ability to induce CYP1A1. nih.govnih.gov These studies often calculate a docking score, where a higher score indicates a stronger predicted binding affinity. nih.gov

Table 2: In Silico Docking Scores of Major Kavalactones with the Aryl Hydrocarbon Receptor (AhR)

| Kavalactone | Surflex-Dock Score | Consensus Score (C-Score) |

|---|---|---|

| Methysticin | 8.31 | 4 |

| Dihydromethysticin | 7.95 | 4 |

| Yangonin | 7.44 | 4 |

| Kavain | 7.06 | 4 |

| Dihydrokavain | 6.67 | 4 |

| 5,6-Dehydrokavain | 6.14 | 2 |

Data sourced from Chen et al. (2011). nih.gov

QSAR analyses further refine these predictions by creating mathematical models that correlate the chemical structures of compounds with their biological activities. spu.edu.sy By quantifying physicochemical properties, QSAR can predict the activity of novel compounds, thereby guiding the synthesis of more potent and selective analogs. spu.edu.sy These computational approaches, when used in conjunction with experimental data, provide a powerful platform for understanding the complex SAR of kavalactones like this compound and for designing new molecules with desired pharmacological properties.

Molecular and Cellular Mechanisms of Action

Modulation of Enzyme Systems

The interaction of 5,6-Dehydromethysticin and its related kavalactones with metabolic enzymes is a significant area of research, particularly concerning the Cytochrome P450 (CYP) system.

Cytochrome P450 Enzyme Induction (e.g., CYP1A1, CYP3A) and Inhibition

Kava (B3030397) extracts, containing a mixture of kavalactones including this compound, have been shown to inhibit a range of human cytochrome P450 enzymes. In vitro studies have demonstrated that kava extracts can significantly inhibit CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 nih.gov. This inhibition of critical drug-metabolizing enzymes highlights the potential for interactions between kava products and other therapeutic drugs nih.gov. The inhibitory action suggests that kavalactones are likely responsible for these effects nih.gov.

Conversely, specific kavalactones have been identified as inducers of CYP enzymes. Research has shown that methysticin (B1662917) and 7,8-dihydromethysticin, two major kavalactones, are potent inducers of CYP1A1 cannalib.euscribd.comresearchgate.net. While this compound is a known constituent of kava, the primary drivers of CYP1A1 induction have been identified as methysticin and 7,8-dihydromethysticin researchgate.net.

Interactive Data Table: Kavalactone Effects on CYP Enzymes

| Kavalactone/Extract | Enzyme | Effect |

|---|---|---|

| Kava Extract | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | Inhibition |

| Methysticin | CYP1A1 | Induction |

| 7,8-Dihydromethysticin | CYP1A1 | Induction |

Aryl Hydrocarbon Receptor (AhR) Pathway Activation

The induction of CYP1A1 by certain kavalactones is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway cannalib.euscribd.com. Studies have confirmed that kava extract, along with purified methysticin and 7,8-dihydromethysticin, can activate the AhR signaling pathway researchgate.net. In silico molecular docking studies support these findings, showing that methysticin and 7,8-dihydromethysticin bind favorably to the AhR-ligand binding domain researchgate.net. This activation leads to the downstream transcription of target genes, most notably CYP1A1 researchgate.net. The induction of CYP1A1 by these kavalactones was effectively blocked by an AhR antagonist, confirming the pathway's involvement researchgate.net. Although this compound is a component of kava, its specific contribution to AhR activation has not been as thoroughly characterized as that of methysticin and 7,8-dihydromethysticin.

Neurotransmitter System Interactions

The neuropharmacological effects of kavalactones are attributed to their interactions with various neurotransmitter systems. While data specific to this compound is limited, studies on related kavalactones provide insight into these mechanisms.

GABA-A Receptor Positive Allosteric Modulation : Kavalactones have been shown to enhance the binding of ligands to gamma-aminobutyric acid type A (GABA-A) receptors plos.orgrestorativemedicine.orgnih.gov. Kavain (B167398), a major kavalactone, potentiates GABA-A receptor function in a manner that is not dependent on the benzodiazepine binding site plos.orgconsensus.app. This modulation of GABA-A receptors contributes to the anxiolytic effects of kava restorativemedicine.org.

Voltage-Dependent Calcium Channel Modulation : Kava compounds can block voltage-gated calcium channels, which leads to a reduction in neuronal excitability restorativemedicine.orgnih.govconsensus.app. This mechanism is believed to contribute to the muscle relaxant and anticonvulsive properties of kava restorativemedicine.org.

Monoamine Oxidase B (MAO-B) Inhibition : Kava extracts and specific kavalactones have been found to reversibly inhibit monoamine oxidase B (MAO-B) restorativemedicine.orgnih.govconsensus.appresearchgate.net. In vitro and ex vivo studies have demonstrated this inhibition, suggesting a potential role in modulating neurotransmitter levels, such as dopamine (B1211576) consensus.appresearchgate.net.

NMDA Receptor : It has been theorized that N-methyl-D-aspartate (NMDA) receptors may also be involved in the mechanism of action for kavalactones, partly because their effects on the brain differ from those of benzodiazepines restorativemedicine.org. However, this interaction is less established compared to other neurotransmitter systems.

Cellular Signaling Pathway Interventions in In Vitro Models

Research into the specific effects of this compound on cellular signaling pathways in vitro is an emerging field. While studies have investigated the broader effects of kava extracts and other individual kavalactones on cellular processes like apoptosis and cell cycle arrest in cancer cell lines, detailed mechanistic data focusing solely on this compound is not extensively available in the current scientific literature.

Mechanistic Investigations in Animal Models

Animal models have been instrumental in understanding the physiological effects of kava. These studies often focus on behavioral outcomes such as anxiolytic or sedative effects. However, research focusing specifically on the molecular and cellular changes induced by the administration of isolated this compound in animal models is limited. Most existing studies utilize complex kava extracts, making it difficult to attribute specific mechanistic actions to this compound alone.

Advanced Analytical Methodologies in 5,6 Dehydromethysticin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 5,6-Dehydromethysticin, enabling its separation from a mixture of other kavalactones and plant constituents. The choice of technique depends on the required resolution, speed, and sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of kavalactones. When coupled with detectors like UV or mass spectrometry, HPLC methods can effectively separate and identify this compound. In one established method, HPLC coupled with electrospray mass spectrometry (ESI-MS) was used to analyze a chloroform extract of kava (B3030397) roots. This approach successfully identified seven major kavalactones, including this compound, based on their retention times, UV spectra, and mass-to-charge ratios compared to standard compounds nih.govthieme-connect.com. The robustness of HPLC-based methods makes them suitable for routine quality control and phytochemical analysis of kava extracts nih.govthieme-connect.com.

Gas Chromatography (GC) is another technique that has been applied to the analysis of kavalactones researchgate.net. GC separates compounds based on their volatility and interaction with a stationary phase within a heated column nih.gov. However, the application of GC to kavalactones can present challenges. The high temperatures required in the GC injection port can cause thermal degradation of certain kavalactones, such as methysticin (B1662917) researchgate.net. While GC can achieve separation of some major kavalactones, the potential for thermal instability of related compounds necessitates careful method development and validation to ensure the accurate quantification of this compound without artifact formation researchgate.netgla.ac.uk.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and greater sensitivity. UHPLC systems utilize columns with smaller particle sizes (<2 µm), which necessitates higher operating pressures. Several UHPLC methods have been developed for the comprehensive analysis of kavalactones and flavokavains in kava nih.govmdpi.comresearchgate.net.

A validated UHPLC-UV method allows for the complete separation of six major kavalactones, including dihydromethysticin (B1670609) (DHM), kavain (B167398), and methysticin, within a 15-minute run time nih.govresearchgate.net. This method employs a specialized column and elevated temperature to achieve optimal resolution (Rs > 1.5) between all major kavalactones nih.govresearchgate.net. The high efficiency of UHPLC is critical for resolving structurally similar compounds and accurately quantifying individual components like this compound in various kava raw materials and finished products nih.govnih.gov.

Table 1: Example of a UHPLC Gradient Elution Profile for Kavalactone Separation This table is a representative example based on published research findings.

| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 0.5 | 95 | 5 |

| 1.0 | 0.5 | 95 | 5 |

| 12.0 | 0.5 | 5 | 95 |

| 15.0 | 0.5 | 5 | 95 |

| 15.1 | 0.5 | 95 | 5 |

| 18.0 | 0.5 | 95 | 5 |

Mass Spectrometry-Based Characterization and Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition. When coupled with a chromatographic system, it provides a powerful two-dimensional analytical technique.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and thermally labile molecules like kavalactones researchgate.net. ESI generates ions directly from a liquid solution, minimizing the risk of thermal degradation that can occur in other methods nih.gov.

In the analysis of kava extracts, HPLC coupled with ESI-MS has been used to identify a total of thirteen kavalactones and flavokavains nih.govthieme-connect.com. This compound and other major kavalactones are typically detected as protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺ in the positive ion mode nih.govthieme-connect.com. This technique provides direct molecular weight information, which, combined with chromatographic retention time and UV data, allows for confident identification of the compound nih.govthieme-connect.com. The development of UPLC-MS/MS methods further enhances selectivity and specificity for quantifying kavalactones in complex biological matrices nih.govresearchgate.net.

Table 2: Mass Spectrometric Data for Selected Kavalactones using ESI-MS This table is a representative example based on published research findings.

| Compound | Molecular Formula | Exact Mass (Da) | Observed Ion [M+H]⁺ (m/z) |

| This compound | C15H12O5 | 272.07 | 273.07 |

| Methysticin | C15H14O5 | 274.08 | 275.09 |

| Dihydromethysticin | C15H16O5 | 276.10 | 277.11 |

| Kavain | C14H14O3 | 230.09 | 231.10 |

| Yangonin | C15H14O4 | 258.09 | 259.09 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS springernature.comunl.edu. After compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern serves as a molecular "fingerprint" that can be used for identification by comparing it to spectral libraries.

The PubChem database contains a reference mass spectrum for this compound obtained by GC-MS, confirming the use of this technique for its characterization nih.gov. However, as noted previously, the potential for thermal decomposition of some kavalactones in the GC system is a significant consideration researchgate.net. For compounds that are not amenable to direct GC-MS analysis due to low volatility or thermal instability, a derivatization step is often employed to create a more stable and volatile analogue prior to injection springernature.com. Careful optimization of GC-MS conditions is therefore essential for the reliable analysis of this compound.

Metabolomics and Systems Biology Applications

Integration of 5,6-Dehydromethysticin Analysis into Metabolomic Studies

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. rsc.org The integration of this compound analysis into these studies is crucial for understanding the biochemistry of plants like kava (B3030397) (Piper methysticum). This process relies on advanced analytical platforms that can separate, detect, and characterize a diverse array of low-molecular-weight compounds from complex biological samples. rsc.org Due to the chemical complexity of the metabolome, no single analytical technique can detect all metabolites; therefore, a combination of methods is often employed to increase the coverage of detected compounds. rsc.org

The primary analytical tools for metabolomic studies, including the analysis of kavalactones, are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net MS is frequently coupled with chromatographic separation techniques such as liquid chromatography (LC) or gas chromatography (GC). nih.govresearchgate.net These hyphenated techniques, like LC-MS and GC-MS, are powerful tools for separating individual metabolites from a complex mixture before they are detected and identified by the mass spectrometer. researchgate.net For instance, untargeted profiling of kava extracts has been successfully performed using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF MS) systems, which provide comprehensive coverage of the metabolome. nih.gov

In a typical workflow, metabolites are first extracted from the plant material. nih.gov The selection of the extraction solvent is critical, as it influences the types and quantities of compounds obtained. nih.govsemanticscholar.org The extract is then analyzed, and the resulting data undergoes several processing steps, including peak filtering, alignment, and annotation, to identify specific compounds like this compound. nih.gov The identification is often confirmed by comparing the compound's mass-to-charge ratio (m/z) and fragmentation pattern with those of authenticated standards or by referencing spectral databases. nih.govbiorxiv.org

| Analytical Technique | Description | Application in Kavalactone Analysis | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds based on their boiling points and detects them using mass spectrometry. Often requires derivatization for non-volatile compounds. | Used for the quantitative and qualitative analysis of kavalactones in different tissues of the kava plant. nih.govnih.gov | nih.govnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A highly sensitive method that separates compounds based on their interactions with a stationary phase before MS detection. It is suitable for a wide range of metabolites. creative-proteomics.com | Widely used for untargeted metabolomic profiling of kava extracts to identify numerous kavalactones and other secondary metabolites. nih.govnih.govresearchgate.net | nih.govnih.govcreative-proteomics.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A non-destructive technique that provides detailed structural information about metabolites based on the magnetic properties of atomic nuclei. | Used as a complementary tool in metabolomics for structural elucidation and quantification of various organic compounds in a sample. researchgate.netcreative-proteomics.com | researchgate.netcreative-proteomics.com |

| Infrared Matrix-Assisted Laser Desorption Electrospray Ionization (IR-MALDESI) | An imaging technique that allows for the visualization of the spatial distribution of metabolites directly within tissue samples. | Applied to kava root and stem tissues to reveal the unique, tissue-specific distribution of target kavalactones. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |

Metabolomic Profiling in Plant Extracts Containing this compound

Metabolomic profiling of plant extracts, particularly from Piper methysticum (kava), has revealed significant variations in the concentration and distribution of kavalactones, including compounds structurally related to this compound. These studies are essential for understanding the plant's biochemistry and for quality assessment of kava products. mdpi.com The chemical composition of kava is defined by the relative concentrations of its six major kavalactones, which determines the plant's chemotype. mdpi.com

Cross-platform metabolomics, utilizing both GC-MS and LC-MS, has been employed to characterize the metabolite profiles in different tissues of the kava plant, such as the roots and stems. nih.govnih.gov Research has shown that the highest content of kavalactones is typically found in the crown root peels and lateral roots. nih.govnih.govresearchgate.net For example, a quantitative analysis using GC-MS on a noble kava variety demonstrated distinct profiles in various root parts. researchgate.net Such detailed profiling helps to link specific tissue characteristics to the concentration of neuroactive compounds. nih.govnih.gov

Untargeted LC-MS analysis has successfully identified numerous kavalactones and other secondary metabolites, such as flavokavains, in kava extracts. nih.govresearchgate.net One study identified 14 different kavalactones in positive and negative ionization modes. nih.gov Advanced imaging techniques like IR-MALDESI have further enhanced these profiles by providing spatial context, showing the specific distribution of individual kavalactones within the plant's tissue structure. nih.govresearchgate.net This level of detail is critical for understanding the biosynthesis and accumulation of these compounds.

| Compound Class | Major Compounds Detected | Tissue Localization/Findings | Reference |

|---|---|---|---|

| Kavalactones | Kavain (B167398), Dihydrokavain, Yangonin, Dihydromethysticin (B1670609), Methysticin (B1662917), Desmethoxyyangonin (B154216) | The highest concentrations are found in crown root peels and lateral roots. nih.govnih.gov Different kavalactones show unique tissue-specific distributions. nih.gov | nih.govnih.govmdpi.com |

| Dihydrochalcones | Flavokavain A, Flavokavain B, Flavokavain C | Also detected in kava root extracts alongside kavalactones, contributing to the overall metabolic profile. nih.govmdpi.com | nih.govmdpi.com |

| Other Secondary Metabolites | Pipermethystine, Bornyl cinnamate, δ-cadinol | Identified as part of the broader, non-kavalactone metabolome of the kava plant. nih.govresearchgate.net | nih.govresearchgate.net |

Systems Biology Approaches to Kavalactone Research

Systems biology integrates data from various 'omics' disciplines, including metabolomics, genomics, and proteomics, to construct a comprehensive understanding of a biological system. youtube.com In the context of kavalactone research, systems biology approaches move beyond simple quantification to explore the intricate network of biochemical pathways, enzyme functions, and regulatory mechanisms that govern the production of compounds like this compound. youtube.com Metabolomics data provides a functional readout of the cellular state, making it a cornerstone of systems biology. nih.gov

A key application of systems biology in this field is the elucidation of biosynthetic pathways. biorxiv.org By combining metabolomic profiling with genetic information, researchers have identified the key enzymes involved in the kavalactone biosynthetic network. biorxiv.org Studies have elucidated the roles of enzymes such as styrylpyrone synthases, which are crucial for forming the core kavalactone scaffold. biorxiv.orgbiorxiv.org This knowledge opens avenues for metabolic engineering and the heterologous production of specific kavalactones in other organisms like bacteria or yeast. biorxiv.orgbiorxiv.org

Furthermore, systems biology can help interpret the complex interactions between kavalactones and biological targets. researchgate.net For example, by combining biochemical assays with computational methods like molecular docking, researchers can predict and validate how individual kavalactones interact with specific proteins, such as receptors or enzymes in the central nervous system. researchgate.netnih.gov This approach helps to connect the metabolic profile of a plant extract to its pharmacological activity at a mechanistic level. The integration of metabolomics into systems biology models provides a powerful framework for generating and testing new hypotheses about the biological roles of kavalactones. youtube.com

Computational and Bioinformatics Tools for Metabolomics Data Analysis

The large and complex datasets generated by metabolomics experiments necessitate the use of sophisticated computational and bioinformatics tools for analysis and interpretation. nih.gov The data processing pipeline typically begins after the raw spectral data is acquired from analytical instruments like LC-MS or GC-MS. nih.gov This process involves several critical steps, including baseline correction, peak picking, filtering, and alignment, before statistical analysis and biological interpretation can occur. nih.govnih.gov

A variety of software platforms are available to handle these tasks. For statistical analysis, tools like R studio are commonly used to perform multivariate analyses such as Principal Component Analysis (PCA). nih.gov PCA helps to visualize the differences in metabolic profiles between different sample groups (e.g., root vs. stem tissue) and identify the metabolites that contribute most to this variation. nih.govresearchgate.net

For biological interpretation, the focus shifts to pathway and enrichment analysis. nih.gov Once a list of significantly altered metabolites is generated, tools like MetaboAnalyst and the Integrated Molecular Pathway-Level Analysis (IMPaLA) are used to map these compounds onto known biochemical pathways. nih.gov These tools often query comprehensive databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the Human Metabolome Database (HMDB) to identify metabolic pathways that are significantly impacted under the experimental conditions. nih.govnih.govfrontiersin.org This secondary analysis is crucial for moving from a list of compounds to a deeper understanding of the underlying biological processes and for contextualizing the role of specific metabolites like this compound within the broader metabolic network. nih.gov

| Tool/Platform | Function | Application in Kavalactone Metabolomics | Reference |

|---|---|---|---|

| R Studio | An integrated development environment for the R programming language, widely used for statistical computing and graphics. | Used for statistical analysis of metabolomics data, including Principal Component Analysis (PCA) and creating data visualizations. nih.gov | nih.gov |

| MetaboAnalyst | A comprehensive web-based platform for processing, analyzing, and interpreting metabolomics data, from raw spectra to pathway analysis. nih.gov | Provides a suite of tools for statistical analysis, biomarker discovery, and pathway enrichment analysis applicable to kavalactone datasets. nih.govmdpi.com | nih.govmdpi.com |

| Kyoto Encyclopedia of Genes and Genomes (KEGG) | A database resource for understanding high-level functions and utilities of the biological system, including metabolic pathways. | Used to map identified kavalactones and other metabolites to their respective biosynthetic and metabolic pathways. nih.govfrontiersin.org | nih.govfrontiersin.org |

| IMPaLA (Integrated Molecular Pathway-Level Analysis) | A tool for joint pathway enrichment analysis of metabolomics and other 'omics' data (e.g., transcriptomics, proteomics). nih.gov | Enables the integration of kavalactone metabolomic data with gene expression data to gain a more holistic, systems-level view. nih.gov | nih.gov |

Emerging Research Avenues and Future Directions

Unexplored Biosynthetic Pathways and Regulatory Mechanisms

The biosynthesis of kavalactones is a complex process that is not yet fully understood, presenting a significant area for future research. nih.govresearchgate.netsigmaaldrich.com The established pathway involves the creation of a styrylpyrone backbone by styrylpyrone synthase (SPS), a type III polyketide synthase. biorxiv.org This is followed by modifications from various tailoring enzymes, such as O-methyltransferases (OMTs) and oxidoreductases, which generate the diversity of kavalactones observed in nature. biorxiv.orgbiorxiv.org

However, the specific enzymatic steps leading to 5,6-dehydromethysticin remain largely uncharacterized. A critical unresolved step is the formation of the methylenedioxy bridge on the phenyl ring. In other plant species, enzymes from the CYP719 family of cytochrome P450s are known to catalyze the formation of such bridges from adjacent hydroxyl and methoxyl groups. biorxiv.org The identification and characterization of the specific P450 enzyme responsible for this transformation in kava (B3030397) is a key goal for future research.

Furthermore, the regulatory networks that control the expression of kavalactone biosynthetic genes are almost entirely unknown. biorxiv.org The decaploid nature of the kava genome (2n = 10x = 130) makes traditional genetic studies challenging. biorxiv.org Future research will likely focus on identifying transcription factors and signaling pathways that modulate the production of this compound in response to developmental or environmental cues.

| Enzyme Class | Function in Kavalactone Biosynthesis | Status for this compound |

| Phenylalanine ammonia-lyase (PAL) | Initiates the phenylpropanoid pathway | Presumed, general pathway enzyme |

| Cinnamate 4-monooxygenase (C4H) | Phenylpropanoid pathway intermediate step | Presumed, general pathway enzyme |

| 4-coumarate-CoA ligase (4CL) | Phenylpropanoid pathway intermediate step | Presumed, general pathway enzyme |

| Styrylpyrone synthase (SPS) | Forms the core kavalactone scaffold | Identified in P. methysticum nih.govbiorxiv.org |

| O-methyltransferase (OMT) | Adds methyl groups to the scaffold | Specific OMTs for the pathway identified biorxiv.org |

| Kavalactone Reductase | Reduces double bonds in the lactone ring | A regio- and stereo-specific reductase has been identified nih.gov |

| Cytochrome P450 (CYP) | Catalyzes methylenedioxy bridge formation | Specific enzyme for this compound is unidentified biorxiv.org |

Novel Synthetic Approaches and Design of Advanced Analogs

The difficulty in chemical synthesis and the challenges of agricultural production of kava have hindered the widespread therapeutic use of kavalactones. nih.govresearchgate.net This has spurred interest in novel synthetic approaches. One of the most promising avenues is synthetic biology, which involves engineering microorganisms like bacteria or yeast to produce kavalactones. biorxiv.org Researchers have successfully demonstrated the feasibility of this approach by transferring kava biosynthetic genes into microbial hosts, creating "bio-factories" for scalable and controlled production. nih.govbiorxiv.orgmit.edu This platform not only offers a sustainable source of this compound but also opens the door to creating advanced analogs not found in nature.

The design of these analogs can be achieved through several strategies:

Combinatorial Biosynthesis : By mixing and matching biosynthetic enzymes from different organisms, it may be possible to create novel kavalactone structures.

Enzyme Engineering : Modifying the active sites of enzymes like SPS or OMTs could alter their substrate specificity, leading to the production of new derivatives.

Precursor-Directed Biosynthesis : Supplying the microbial culture with synthetic precursors that are similar but not identical to the natural ones could lead to their incorporation into the final kavalactone structure.

Modern organic synthesis techniques, such as those involving C-H bond activation or iterative strategies for building complex molecules, also offer powerful tools for creating analogs of this compound with potentially enhanced biological activity or improved pharmacokinetic properties. rsc.orgtechnologynetworks.com

| Approach | Description | Potential Outcome for this compound Research |

| Synthetic Biology | Transferring kava biosynthetic genes into microbial hosts (E. coli, yeast). biorxiv.orgmit.edu | Scalable, sustainable production of this compound. |

| Combinatorial Biosynthesis | Using enzymes from different pathways to modify the kavalactone scaffold. | Generation of novel analogs with modified ring structures or substitutions. |

| Enzyme Engineering | Altering the genetic code of biosynthetic enzymes to change their function. | Analogs with altered methylation or hydroxylation patterns. |

| Advanced Organic Synthesis | Utilizing modern chemical reactions to build molecules from the ground up. rsc.orgtechnologynetworks.com | Precise creation of designed analogs to probe structure-activity relationships. |

Advanced Mechanistic Elucidation in Complex Biological Systems

While kavalactones are known to interact with the central nervous system, the precise molecular targets and mechanisms of action for individual compounds like this compound are not fully elucidated. nih.govresearchgate.net Research has shown that other major kavalactones can modulate GABA-A receptors, voltage-dependent ion channels, and inhibit monoamine oxidase B (MAO-B). wikipedia.orgmdpi.com For instance, methysticin (B1662917) and 7,8-dihydromethysticin are known to induce the expression of the metabolic enzyme CYP1A1 through the aryl hydrocarbon receptor (AhR) signaling pathway. nih.govnih.gov However, the specific binding affinities and functional effects of this compound on these and other potential targets remain a significant knowledge gap.

Future research must move beyond studying crude extracts and focus on isolating the effects of this compound. Advanced techniques that can be employed include:

Chemoproteomics : Using chemical probes based on the this compound structure to identify its direct binding partners in human cells.

High-Resolution Cryo-Electron Microscopy (Cryo-EM) : Visualizing the interaction of this compound with its target proteins (e.g., ion channels) at an atomic level.

In Silico Molecular Docking : Computational studies to predict and model the binding of this compound to a wide array of neurological and metabolic targets. nih.gov

Advanced Electrophysiology : Studying the effect of this compound on specific ion channel subtypes expressed in cell systems.

| Kavalactone | Known Biological Interactions/Targets |

| Dihydromethysticin (B1670609) | GABAA receptor positive allosteric modulator; MAO-B inhibitor; inducer of CYP1A1 and CYP3A. wikipedia.orgnih.gov |

| Methysticin | Inducer of CYP1A1 via AhR pathway; inhibitor of CYP2C9, CYP2D6, and CYP3A4. nih.govnih.gov |

| Kavain (B167398) | Inhibition of voltage-gated Na+ channels; modulation of 5-HT and dopamine (B1211576) systems. mdpi.comsigmaaldrich.com |

| This compound | Largely uncharacterized; specific targets and mechanisms require elucidation. |

Application of Multi-Omics for Comprehensive Understanding of Kavalactone Biology

A holistic understanding of this compound requires integrating multiple layers of biological information, an approach known as multi-omics. mdpi.com This involves combining genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of how this compound is synthesized, regulated, and how it interacts with biological systems. mit.edu

Genomics : A complete and annotated reference genome for P. methysticum would be transformative. Despite the challenges of its polyploid nature, a genome sequence would allow for the definitive identification of all biosynthetic genes, their regulatory elements, and would facilitate genetic engineering efforts. mdpi.com

Transcriptomics : By analyzing the complete set of RNA transcripts (the transcriptome) in different kava tissues or under various growth conditions, researchers can identify which genes are switched on during this compound production. yale.edumdpi.com This can help pinpoint undiscovered biosynthetic enzymes and regulatory factors.

Proteomics : This approach identifies the entire complement of proteins in a sample, providing a direct view of the enzymes and transcription factors that are physically present and active during kavalactone biosynthesis.

Metabolomics : Advanced mass spectrometry techniques can precisely map the distribution and concentration of this compound and its precursor molecules within different parts of the kava plant, such as the crown root peels and lateral roots where kavalactones are most abundant. nih.govnih.govresearchgate.net

By integrating these datasets, researchers can construct detailed models of the kavalactone biosynthetic network. mdpi.com For example, correlating the expression level of a candidate P450 gene (from transcriptomics) with the abundance of this compound (from metabolomics) across different plant tissues would provide strong evidence for that gene's role in its synthesis. mit.edu This systems-level understanding is crucial for optimizing production through metabolic engineering and for fully comprehending the biological role of this compound.

| Omics Field | Application to this compound Research | Key Information Gained |

| Genomics | Sequencing and assembling the P. methysticum genome. mdpi.com | Identification of biosynthetic gene clusters and regulatory DNA sequences. |

| Transcriptomics | Measuring gene expression (RNA levels) in different plant tissues. yale.edumdpi.com | Discovery of genes co-regulated with this compound production. |

| Proteomics | Quantifying the abundance of proteins (e.g., enzymes) in active tissues. | Confirmation of enzyme presence and identification of regulatory proteins. |

| Metabolomics | Profiling and quantifying kavalactones and their precursors in plant tissues. nih.govnih.gov | Pinpointing the location and concentration of this compound and its intermediates. |

| Multi-Omics Integration | Combining all datasets to build a comprehensive biological model. mit.edumdpi.com | A systems-level understanding of biosynthesis, regulation, and function. |

Q & A

Q. How to optimize figures and tables for manuscripts on this compound?

- Recommendations:

- Figures : Use color-coded electrostatic potential maps to visualize HOMO/LUMO distributions. Avoid compound-specific labels (e.g., "4b") in graphical abstracts .

- Tables : Report QSAR parameters (r, Q², F, P) in separate columns for AM1/PM3/DFT methods. Highlight statistically dominant models (e.g., AM1: r = 0.924) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.